

The Discovery and History of Phenylmorpholinones: A Technical Guide

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Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

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Introduction

The phenylmorpholinone chemical scaffold has given rise to a diverse range of compounds with significant pharmacological effects on the central nervous system. From early anorectics to modern antidepressants, this structural class has a rich and complex history of discovery, development, and clinical application. This technical guide provides an in-depth exploration of the core phenylmorpholinones, detailing their synthesis, mechanism of action, structure-activity relationships, and pharmacokinetic profiles.

Historical Development of Key Phenylmorpholinones

The story of phenylmorpholinones in medicine began in the mid-20th century with the synthesis of compounds aimed at appetite suppression. This initial exploration led to the discovery of molecules with broader applications, including antidepressants and treatments for Parkinson's disease.

Phenmetrazine: The Archetypal Anorectic

Phenmetrazine was first synthesized in 1952 and patented by the German company Boehringer-Ingelheim.^{[1][2]} It was introduced into clinical practice in Europe in 1954 as an appetite suppressant under the trade name Preludin.^{[1][2]} The search for an anorectic agent

with fewer side effects than amphetamine was the driving force behind its development.^[2] Despite its initial success, phenmetrazine was withdrawn from the market in the 1980s due to widespread misuse and its potential for addiction.^[1] Chemically, phenmetrazine is a substituted amphetamine that incorporates a morpholine ring.^[1]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Discovered at Farmitalia-Carlo Erba and first reported in 1984, reboxetine represents a significant evolution in the pharmacological application of the phenylmorpholinone core.^[3] It was developed as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of major depressive disorder.^{[3][4]} Reboxetine gained approval in Europe in 1997.^[3] However, it did not receive FDA approval in the United States.^[3]

Talipexole: A Dopamine D2 Receptor Agonist

Talipexole was developed in Japan by Mitsubishi Tanabe Pharma Corporation and introduced to the market in 1996 for the treatment of Parkinson's disease.^{[5][6]} It functions as a potent dopamine D2 receptor agonist, compensating for the dopamine deficiency characteristic of this neurodegenerative disorder.^[6] Talipexole also exhibits α 2-adrenergic agonist activity.^[5]

Aminorex: A Controversial Anorectic

Aminorex was discovered in 1962 and was found to have appetite-suppressing effects in rats the following year.^[7] It was introduced as a prescription anorectic in Germany, Switzerland, and Austria in 1965.^[7] However, it was withdrawn from the market in 1972 after being linked to a significant number of cases of pulmonary hypertension.^[7] Aminorex is structurally related to phenmetrazine.^[7]

Synthesis and Chemical Properties

The synthesis of phenylmorpholinones typically involves the formation of the core morpholine ring from appropriate precursors.

Synthesis of Phenmetrazine

A common synthetic route to phenmetrazine involves a three-step process starting from 2-bromopropiophenone and ethanolamine.[\[2\]](#) The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, is formed first.[\[2\]](#) This is then converted to a fumarate salt and subsequently reduced with sodium borohydride to yield the phenmetrazine free base.[\[2\]](#)

Experimental Protocol: Synthesis of Phenmetrazine

- Step 1: Formation of 3-methyl-2-phenylmorpholin-2-ol. 2-Bromopropiophenone is reacted with ethanolamine.
- Step 2: Fumarate Salt Formation. The resulting intermediate alcohol is treated with fumaric acid to form the corresponding fumarate salt.
- Step 3: Reduction to Phenmetrazine. The fumarate salt is reduced using sodium borohydride to give the phenmetrazine free base.
- Step 4 (Optional): Salt Formation. The free base can be converted to a desired salt, such as the hydrochloride, for pharmaceutical use.

Synthesis of Reboxetine

The synthesis of reboxetine is more complex due to the presence of a chiral center and the aryloxy substituent. Various synthetic strategies have been developed to achieve the desired stereochemistry.

Synthesis of Talipexole

The synthesis of talipexole involves the construction of its unique thiazolo[4,5-d]azepine ring system. A key step is the N-alkylation of azepan-4-one with allyl bromide, followed by halogenation and cyclization with thiourea.[\[5\]](#)

Synthesis of Aminorex

The racemic synthesis of aminorex is achieved through the reaction of 2-amino-1-phenylethanol with cyanogen bromide in an addition/cyclization reaction.[\[7\]](#) An alternative route utilizing chiral styrene oxide has been developed to produce enantiopure aminorex.[\[7\]](#)

Mechanism of Action and Signaling Pathways

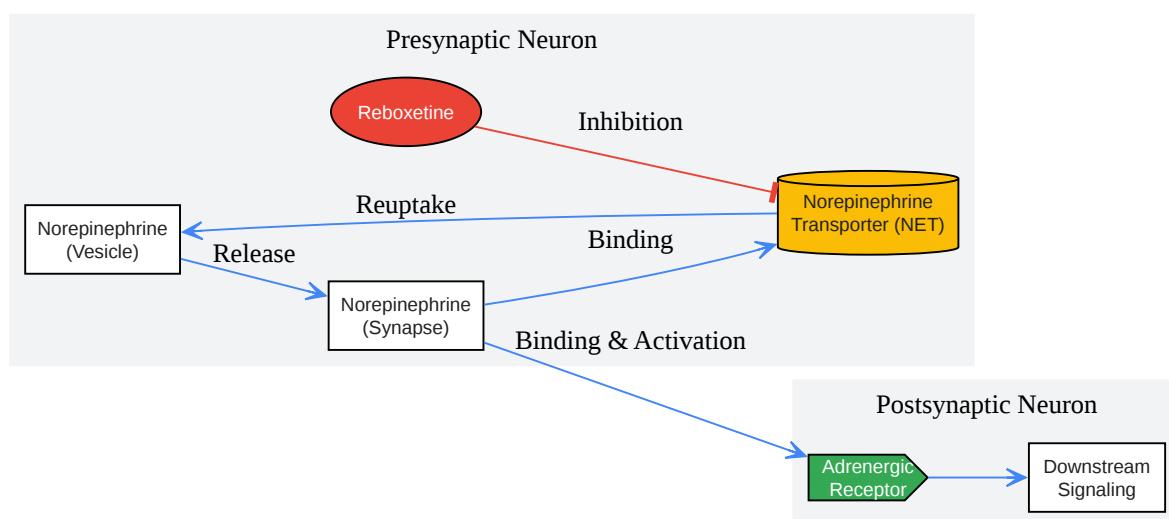
Phenylmorpholinones exert their effects by interacting with key neurotransmitter systems in the central nervous system.

Phenmetrazine: A Norepinephrine-Dopamine Releasing Agent

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).^[2] It has EC₅₀ values for inducing norepinephrine and dopamine release in the nanomolar range, while its effect on serotonin release is significantly weaker.^[2]

Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).^[4] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby increasing its concentration and enhancing noradrenergic neurotransmission.^{[8][9]}

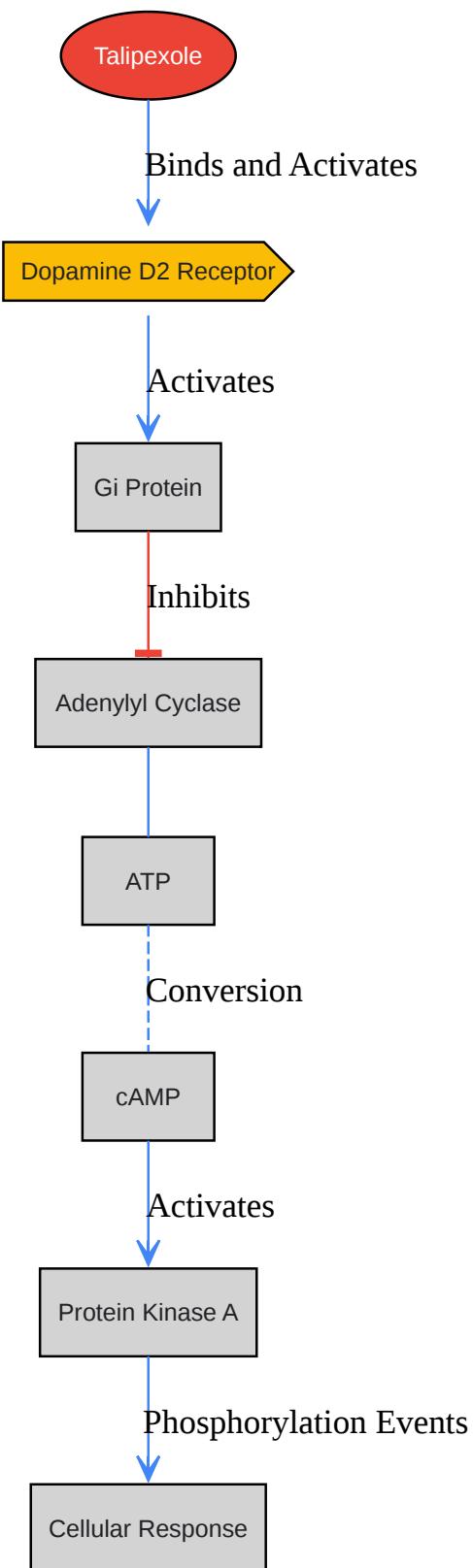


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Caption: Norepinephrine Transporter (NET) Inhibition by Reboxetine.

Talipexole: Dopamine D2 Receptor Agonism

Talipexole is a potent agonist of the dopamine D2 receptor.[\[6\]](#) By stimulating these receptors, it mimics the action of endogenous dopamine.[\[6\]](#) D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[10\]](#)[\[11\]](#)



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Caption: Dopamine D2 Receptor Signaling Pathway Activated by Talipexole.

Aminorex: Catecholamine Release

Aminorex's mechanism of action involves the release of catecholamines.^[12] It acts as an uptake inhibitor at norepinephrine and dopamine transporters with IC₅₀ values below 1 μM, and it is a weak inhibitor of the serotonin transporter.^[13]

Structure-Activity Relationships (SAR)

The biological activity of phenylmorpholinones is highly dependent on their chemical structure. Modifications to the phenyl ring, the morpholine ring, and the substituents can significantly alter their potency, selectivity, and pharmacological profile.

Compound/Analog	Modification	Primary Target(s)	Potency (IC ₅₀ /Ki/EC ₅₀)	Reference(s)
Phenmetrazine	-	NET, DAT	EC ₅₀ (NE release): 29-50 nM; EC ₅₀ (DA release): 70-131 nM	[2]
Phendimetrazine	N-methylation of phenmetrazine	NET, DAT (as prodrug to phenmetrazine)	-	[14]
Reboxetine	(R,R)-(-)- and (S,S)-(+)- enantiomers	NET	(S,S)-enantiomer is more potent	[15]
Talipexole	-	Dopamine D ₂ Receptor	ED ₅₀ (anti-tremor, s.c.): 34 μg/kg; ED ₅₀ (anti-tremor, p.o.): 84 μg/kg	[16]
Aminorex	-	NET, DAT	IC ₅₀ (NET): < 1 μM; IC ₅₀ (DAT): < 1 μM	[13]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of phenylmorpholinones determine their clinical utility and dosing regimens.

Compound	Bioavailability	Half-life (t _{1/2})	C _{max}	T _{max}	Metabolism	Excretion	Reference(s)
Phenmetrazine	-	8 hours	-	-	-	~70% excreted in 24h, ~19% unchanged	[2]
Phendimetrazine	-	3.7 hours (immediate release)	-	1-3 hours	Metabolized to phenmetrazine	Renal	[14][17][18]
Reboxetine	94.5%	~13 hours	164 ng/mL (after 5mg dose)	~2 hours	Hepatic (CYP3A4)	Primarily renal	[4][15][19]
Talipexole	-	-	-	-	-	-	[3]
Aminorex	-	-	-	-	Metabolite of levamisole	-	[20]

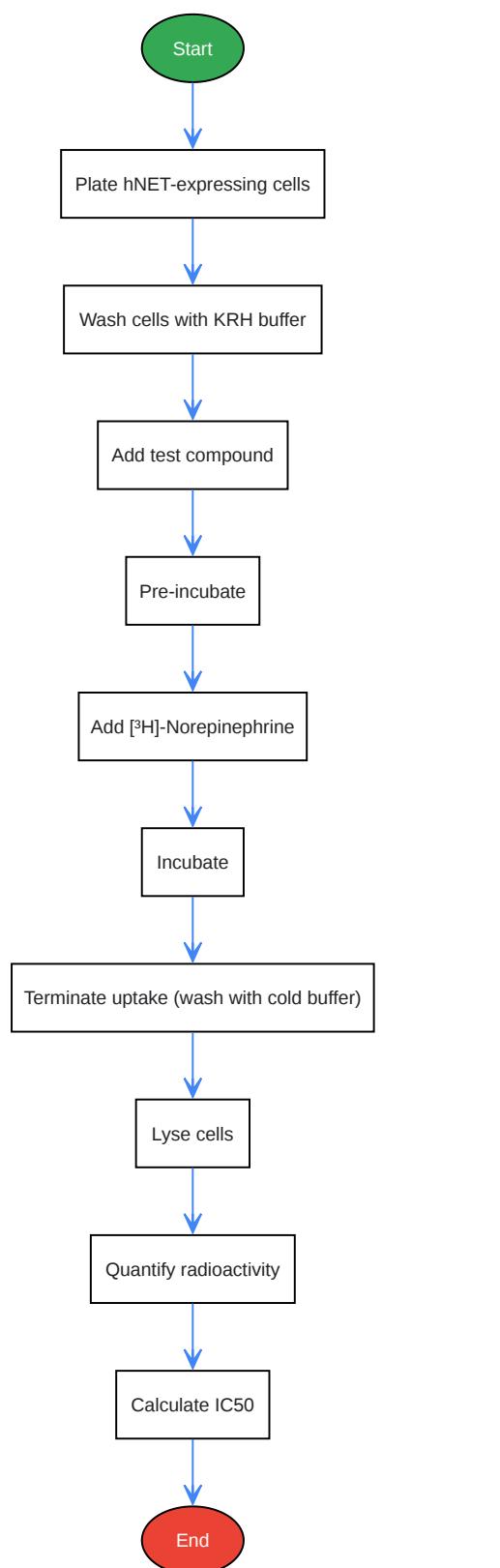
Experimental Protocols for In Vitro Assays

Norepinephrine Reuptake Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the norepinephrine transporter.

Protocol: $[^3\text{H}]\text{-Norepinephrine Uptake Inhibition Assay}$

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media.
- Assay Procedure:
 - Cells are plated in 24-well plates and grown to confluence.
 - The cell monolayer is washed with Krebs-Ringer-HEPES (KRH) buffer.
 - Test compounds at various concentrations are pre-incubated with the cells.
 - $[^3\text{H}]\text{-Norepinephrine}$ is added to initiate the uptake reaction.
 - After a defined incubation period, the uptake is terminated by washing with ice-cold KRH buffer.
 - Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific $[^3\text{H}]\text{-norepinephrine}$ uptake (IC50) is calculated.



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Caption: Experimental Workflow for a Norepinephrine Uptake Inhibition Assay.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

- **Membrane Preparation:** Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
- **Assay Procedure:**
 - In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [³H]-Spiperone), and the test compound at various concentrations.
 - Add the membrane preparation to initiate the binding reaction.
 - Incubate the plate to allow binding to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
 - The filters are washed, and the amount of radioactivity retained on the filters is measured by scintillation counting.
- **Data Analysis:** The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion

The phenylmorpholinone class of compounds has a rich history that has contributed significantly to the fields of pharmacology and medicinal chemistry. From the early development of anorectics like phenmetrazine to the more targeted therapies such as the antidepressant reboxetine and the anti-Parkinsonian agent talipexole, this chemical scaffold has proven to be a versatile platform for drug discovery. Understanding the detailed history, synthesis, mechanisms of action, and pharmacokinetic properties of these core molecules provides a valuable foundation for researchers and drug development professionals seeking to design the next generation of therapeutics targeting the central nervous system. The continued exploration

of this chemical space holds promise for the development of novel agents with improved efficacy and safety profiles.

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